molecular formula C15H10FN3O7 B11024024 Methyl 3-[(2-fluoro-5-nitrophenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(2-fluoro-5-nitrophenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B11024024
M. Wt: 363.25 g/mol
InChI Key: NYCDASDKBZMRMZ-UHFFFAOYSA-N
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Description

Methyl 3-[(2-fluoro-5-nitrophenyl)carbamoyl]-5-nitrobenzoate is an organic compound with significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of both nitro and fluoro functional groups, which contribute to its reactivity and potential utility in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-fluoro-5-nitrophenyl)carbamoyl]-5-nitrobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce nitro groups at specific positions on the aromatic ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Carbamoylation: The carbamoyl group is introduced through a reaction with an appropriate isocyanate derivative, often under basic conditions to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and fluorination steps to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-fluoro-5-nitrophenyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluoro group.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like sodium methoxide or thiourea in polar aprotic solvents.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted aromatic compounds with new functional groups replacing the fluoro group.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 3-[(2-fluoro-5-nitrophenyl)carbamoyl]-5-nitrobenzoate has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors due to its functional groups.

    Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.

    Industrial Applications: The compound’s reactivity makes it suitable for use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-[(2-fluoro-5-nitrophenyl)carbamoyl]-5-nitrobenzoate exerts its effects depends on its application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme activity. The presence of nitro and fluoro groups can enhance binding affinity and specificity through various interactions such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: Lacks the fluoro and carbamoyl groups, making it less versatile in certain reactions.

    Methyl 3-[(2-chloro-5-nitrophenyl)carbamoyl]-5-nitrobenzoate: Similar structure but with a chloro group instead of a fluoro group, which can alter its reactivity and applications.

    Methyl 3-[(2-fluoro-5-aminophenyl)carbamoyl]-5-nitrobenzoate:

Uniqueness

Methyl 3-[(2-fluoro-5-nitrophenyl)carbamoyl]-5-nitrobenzoate is unique due to the combination of nitro, fluoro, and carbamoyl groups, which confer distinct reactivity and potential for diverse applications. The presence of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C15H10FN3O7

Molecular Weight

363.25 g/mol

IUPAC Name

methyl 3-[(2-fluoro-5-nitrophenyl)carbamoyl]-5-nitrobenzoate

InChI

InChI=1S/C15H10FN3O7/c1-26-15(21)9-4-8(5-11(6-9)19(24)25)14(20)17-13-7-10(18(22)23)2-3-12(13)16/h2-7H,1H3,(H,17,20)

InChI Key

NYCDASDKBZMRMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)[N+](=O)[O-]

Origin of Product

United States

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